2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

説明

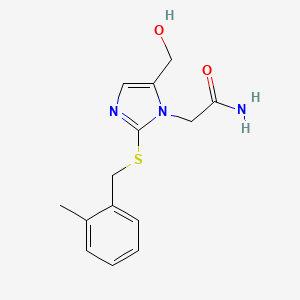

The compound 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring:

- A 1H-imidazole core substituted at position 5 with a hydroxymethyl (-CH₂OH) group.

- A thioether linkage at position 2, connected to a 2-methylbenzyl moiety.

- An acetamide side chain (-CH₂CONH₂) at position 1 of the imidazole ring.

The hydroxymethyl group may enhance hydrophilicity, while the 2-methylbenzyl thioether could influence lipophilicity and target binding.

特性

IUPAC Name |

2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-10-4-2-3-5-11(10)9-20-14-16-6-12(8-18)17(14)7-13(15)19/h2-6,18H,7-9H2,1H3,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWRFXDJIZWBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives reported in the literature:

Key Observations

Core Heterocycles: The target compound’s imidazole core distinguishes it from benzimidazole , thiadiazole , or oxadiazole derivatives. Compounds with benzimidazole (e.g., 4d ) exhibit enhanced aromatic stacking interactions, often linked to enzyme inhibition.

Substituent Effects :

- The hydroxymethyl group in the target compound may improve solubility compared to methyl (e.g., 4d ) or methoxy groups (e.g., 5k ).

- The 2-methylbenzyl thioether moiety could increase lipophilicity relative to unsubstituted benzyl (e.g., 5h ) or fluorophenyl (e.g., 9b ) derivatives, affecting membrane permeability.

Biological Activity: Thioether-acetamide hybrids like 5a–m show anticonvulsant activity, suggesting the target compound’s thioether linkage might confer similar properties.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide and its analogs?

- Methodological Answer : The compound and its analogs are typically synthesized via multi-step reactions involving nucleophilic substitution, cyclization, and coupling. For example:

- Step 1 : Reacting imidazole derivatives with thiol-containing reagents (e.g., 2-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃) to form the thioether linkage .

- Step 2 : Introducing the hydroxymethyl group via aldehyde reduction or protective group strategies .

- Step 3 : Acetamide formation through amidation with chloroacetamide derivatives .

- Optimization Variables : Solvent polarity (DMF vs. ethanol), catalyst (e.g., triethylamine), and temperature (60–100°C) significantly impact yields .

Q. How can the purity and structural integrity of the compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point : Compare experimental values with literature data to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent integration and chemical shifts (e.g., imidazole protons at δ 7.2–8.0 ppm, thioether signals at δ 3.5–4.5 ppm) .

- IR : Confirm functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S content (deviation <0.4% indicates high purity) .

Q. What purification methods are effective for this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) to separate regioisomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding assays for this compound?

- Methodological Answer :

- Validation Steps :

Re-dock known ligands (e.g., co-crystallized inhibitors) to calibrate software parameters (e.g., AutoDock Vina scoring functions) .

Compare predicted binding poses (e.g., imidazole-thioether interactions with catalytic residues) with experimental data from X-ray crystallography or mutagenesis studies .

- Experimental Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and validate docking results .

Q. What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications :

- Thioether Linkage : Replace 2-methylbenzyl with substituted benzyl groups (e.g., 4-fluoro, 4-bromo) to probe steric/electronic effects .

- Imidazole Substituents : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to enhance electrophilicity .

- Biological Testing : Screen analogs against target enzymes (e.g., cyclooxygenase COX-1/2) using enzyme inhibition assays (IC₅₀ determination) .

Q. How should conflicting bioactivity data across studies be analyzed?

- Methodological Answer :

- Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Data Normalization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate activity thresholds .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。